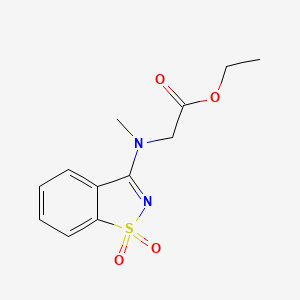

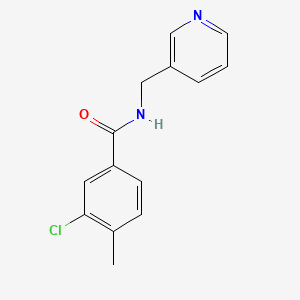

![molecular formula C18H25NO4 B5818001 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, also known as TMA-2, is a psychoactive drug that belongs to the family of hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a structural analog of mescaline, a naturally occurring hallucinogen found in several cactus species. TMA-2 has gained attention in recent years due to its potential therapeutic applications and research in its mechanism of action.

作用机制

The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is not fully understood, but it is believed to act on the serotonin receptors in the brain. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors by 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane leads to an increase in serotonin levels in the brain, which can result in altered perception and mood.

Biochemical and Physiological Effects:

1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have several biochemical and physiological effects. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can increase heart rate, blood pressure, and body temperature. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can also cause pupil dilation and altered perception of time. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have a longer duration of action compared to other hallucinogens such as LSD and psilocybin.

实验室实验的优点和局限性

1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has several advantages and limitations when used in lab experiments. One of the advantages of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its potency, which allows for smaller doses to be used in experiments. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has a longer duration of action, which can be useful in studying the long-term effects of hallucinogens. However, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is difficult to synthesize and purify, which can limit its availability for research.

未来方向

There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane. One area of research is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane on the brain and behavior. Additionally, research on the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can provide insights into the regulation of mood and perception in the brain. Overall, research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has the potential to contribute to the development of new treatments for mental health disorders.

合成方法

The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane involves the reaction of 3,4,5-trimethoxyphenylacetic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, which can be purified using various chromatographic techniques. The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a complex process that requires expertise in organic chemistry.

科学研究应用

1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its use in the treatment of depression and anxiety disorders. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has a positive effect on mood and can reduce symptoms of depression and anxiety. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has also shown potential in the treatment of addiction and post-traumatic stress disorder (PTSD).

属性

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-21-15-12-14(13-16(22-2)18(15)23-3)8-9-17(20)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKBGAWBBVLST-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28598-08-5 |

Source

|

| Record name | Cinoctramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)